![molecular formula C11H14N2O3 B1617796 N,N-Diethyl-4-nitrobenzamide CAS No. 5323-47-7](/img/structure/B1617796.png)
N,N-Diethyl-4-nitrobenzamide
Overview
Description
“N,N-Diethyl-4-nitrobenzamide” is a chemical compound with the CAS Number: 5323-47-7 . It has a molecular weight of 222.24 and its molecular formula is C11H14N2O3 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “N,N-Diethyl-4-nitrobenzamide” is 1S/C11H14N2O3/c1-3-12(4-2)11(14)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“N,N-Diethyl-4-nitrobenzamide” is a white to yellow solid . The storage temperature is +4°C .Scientific Research Applications
Chemical Vapor Deposition Precursors
Nickel(II) complexes of derivatives of N,N-diethyl-4-nitrobenzamide have been used as precursors for the deposition of nickel sulfide nanostructured thin films through chemical vapor deposition. These films have potential applications in nanotechnology and materials science due to their unique properties (Saeed et al., 2013).
Antibacterial Activity
Compounds related to N,N-diethyl-4-nitrobenzamide, particularly its nickel and copper metal complexes, have shown significant antibacterial efficacy. This suggests potential applications in developing new antibacterial agents (Saeed et al., 2010).
Antiarrhythmic Activity
Some derivatives of N,N-diethyl-4-nitrobenzamide have demonstrated promising antiarrhythmic activities. This indicates potential therapeutic applications in cardiovascular medicine (Likhosherstov et al., 2014).
Nanoparticle Synthesis
N,N-diethyl-4-nitrobenzamide derivatives have been used in synthesizing nickel sulfide nanoparticles. These nanoparticles have potential applications in various fields, including electronics and catalysis (Saeed et al., 2013).
Spectroscopic Analysis and Docking Studies
The compound N-(4-Bromophenyl)-4-nitrobenzamide, a derivative of N,N-diethyl-4-nitrobenzamide, has been studied for its spectroscopic properties and potential as an antibacterial drug through molecular docking analyses. This indicates its use in pharmacological research and drug design (Dwivedi & Kumar, 2019).
Crystal Engineering
4-nitrobenzamide derivatives have been explored in crystal engineering, particularly in the study of hydrogen and halogen bonds. This research is important for material science and drug design (Saha, Nangia, & Jaskólski, 2005).
Safety and Hazards
properties
IUPAC Name |
N,N-diethyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZWKZDHHREXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277534 | |
Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-nitrobenzamide | |
CAS RN |
5323-47-7 | |
Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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